4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
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Description
4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a piperazine moiety often interact with various neurotransmitter receptors in the nervous system, such as serotonin, dopamine, and norepinephrine receptors . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .
Mode of Action
Once “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” reaches its target, it might bind to the receptor and modulate its activity, leading to changes in the transmission of nerve signals .
Biochemical Pathways
The interaction of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” with its targets could affect various biochemical pathways related to neurotransmission, potentially influencing mood, cognition, pain perception, and other neurological functions .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on its specific mechanism of action and the physiological context in which it is used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine" .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-22-12-14-23(15-13-22)20-19(27(24,25)17-10-6-3-7-11-17)21-18(26-20)16-8-4-2-5-9-16/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBSQFDYODDFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325144 |
Source
|
Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380575-58-6 |
Source
|
Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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